Anisodin-Hydrobromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anisodine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the treatment of various cerebrovascular and eye diseases due to its significant vasoactive properties and ability to improve microcirculation . This compound has been utilized in traditional Chinese medicine for over a decade, particularly for its efficacy in treating ischemic stroke .

Wissenschaftliche Forschungsanwendungen

Anisodine hydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.

Medicine: Clinically, anisodine hydrobromide is used to treat ischemic stroke, migraine, retinal vascular spasm, and other cerebrovascular and eye diseases

Wirkmechanismus

Target of Action

Anisodine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, Anisodine hydrobromide has been found to interact predominantly with the M4 subtype of mAChRs .

Mode of Action

Anisodine hydrobromide acts as an anti-cholinergic agent . It competes with acetylcholine for binding to the M cholinergic receptor, preventing acetylcholine from binding and thus blocking nerve impulse transmission . This interference disrupts the physiological function based on cholinergic neurotransmission .

Biochemical Pathways

Anisodine hydrobromide alleviates oxidative stress caused by hypoxia/reoxygenation (H/R) conditions in human cerebral microvascular endothelial cells . It regulates the production of nitric oxide (NO) and reactive oxygen species (ROS), and the Hypoxia-inducible transcription factor 1α (HIF-1α) pathway via regulation of mAChRs .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects directly within the central nervous system . More research is needed to fully understand the ADME properties of Anisodine hydrobromide.

Result of Action

Anisodine hydrobromide has been found to have significant effects in the treatment of acute ischemic stroke (AIS) and ischemic ophthalmopathy . In AIS, it significantly reduces the National Institutes of Health Stroke Scale and the relative time to peak, while increasing the Barthel Index, relative cerebral blood volume, and clinical efficacy . In ischemic ophthalmopathy, it has shown good effects, especially superior to traditional therapies for ischemic lesions of the optic nerve .

Action Environment

The action of Anisodine hydrobromide can be influenced by various environmental factors. For example, under H/R conditions, it has been found to alleviate oxidative stress in human cerebral microvascular endothelial cells . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of anisodine hydrobromide involves the extraction of anisodine from the root of Anisodus tanguticus, followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:

Extraction: Anisodine is extracted from the plant material using solvents such as ethanol or methanol.

Purification: The crude extract is purified through processes like crystallization or chromatography.

Conversion to Hydrobromide: Anisodine is reacted with hydrobromic acid to form anisodine hydrobromide.

Industrial Production Methods: In industrial settings, the production of anisodine hydrobromide may involve advanced techniques such as ultramicropulverization and dripping pill preparation. These methods enhance the disintegration and dissolution speed of the final product, improving its therapeutic efficacy and stability .

Analyse Chemischer Reaktionen

Anisodine hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidative metabolites, which may have different pharmacological properties.

Reduction: Reduction reactions can convert anisodine hydrobromide into its reduced forms, potentially altering its activity.

Substitution: Substitution reactions, particularly at the nitrogen atom, can produce derivatives with modified pharmacological effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Anisodine hydrobromide is often compared with other tropane alkaloids, such as atropine and scopolamine. While all these compounds share a similar core structure and mechanism of action, anisodine hydrobromide is unique in its lower toxicity and specific efficacy in treating cerebrovascular and eye diseases . Other similar compounds include:

Atropine: Used primarily as a mydriatic and antispasmodic agent.

Scopolamine: Known for its use in motion sickness and postoperative nausea.

Hyoscyamine: Utilized for its antispasmodic and analgesic properties.

Anisodine hydrobromide’s distinct therapeutic profile and lower toxicity make it a valuable compound in both clinical and research settings .

Eigenschaften

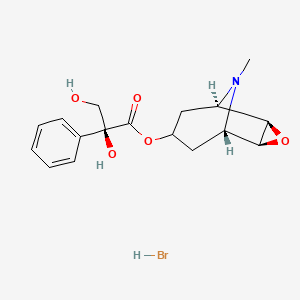

CAS-Nummer |

76822-34-9 |

|---|---|

Molekularformel |

C17H22BrNO5 |

Molekulargewicht |

400.3 g/mol |

IUPAC-Name |

[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |

InChI-Schlüssel |

GJPDCORRBGIJOP-KCVSNGDFSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

Isomerische SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

Kanonische SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

52646-92-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

anisodine anisodine hydrobromide anisodine hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.